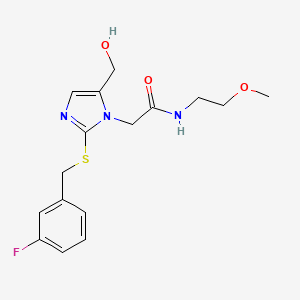
2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H20FN3O3S and its molecular weight is 353.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide , often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : N-ethyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
- Molecular Formula : C15H18FN3O2S
- Molecular Weight : 325.39 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluorobenzyl group is hypothesized to enhance the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of the bacterial cell membrane or inhibition of critical enzymatic pathways.
Antiviral Properties
Research has also explored the antiviral potential of imidazole derivatives. Certain studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral lifecycle progression. For example, imidazole-based compounds have shown promise against HIV and Influenza viruses.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Imidazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK. Specific studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar imidazole derivatives is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Lacks fluorine | Moderate antimicrobial activity |
| N-ethyl-2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Contains chlorine | Reduced metabolic stability |
| N-ethyl-2-(2-((3-methylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Contains methyl group | Enhanced pharmacokinetics |
Case Studies
Several case studies have highlighted the biological activity of imidazole derivatives:
- Antimicrobial Efficacy : A study conducted by Colombeau et al. (2008) demonstrated that imidazole derivatives inhibited cell proliferation in cancer cell lines while also exhibiting antimicrobial properties against pathogenic bacteria .
- Antiviral Mechanisms : Research published in 2020 revealed that certain imidazole compounds could effectively inhibit HIV replication by targeting reverse transcriptase, showcasing their potential as antiviral agents .
- In Vivo Studies : A recent investigation into the anticancer effects of imidazole derivatives showed promising results in animal models, indicating a significant reduction in tumor size and improved survival rates .
Propiedades
IUPAC Name |
2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-23-6-5-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-3-2-4-13(17)7-12/h2-4,7-8,21H,5-6,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPOSRTIRKKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













